molecular formula C17H14N2O2S B3010143 (E)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)acrylamide CAS No. 2035000-29-2

(E)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B3010143
CAS No.: 2035000-29-2
M. Wt: 310.37
InChI Key: KBQNMRJUPUAGLA-GQCTYLIASA-N
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Description

The compound "(E)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)acrylamide" features a conjugated acrylamide backbone linking a furan-substituted pyridine moiety to a thiophene group. This structure combines heterocyclic aromatic systems (furan, pyridine, thiophene), which are common in bioactive molecules due to their electronic and steric properties.

Properties

IUPAC Name

(E)-N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S/c20-17(6-4-15-2-1-9-22-15)19-11-13-3-5-16(18-10-13)14-7-8-21-12-14/h1-10,12H,11H2,(H,19,20)/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBQNMRJUPUAGLA-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC(=O)NCC2=CN=C(C=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/C(=O)NCC2=CN=C(C=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)acrylamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C18H16N2O3SC_{18}H_{16}N_{2}O_{3}S, with a molecular weight of 340.4 g/mol. Its structure includes a furan ring, a pyridine moiety, and a thiophene group, which contribute to its pharmacological properties.

PropertyValue
Molecular FormulaC₁₈H₁₆N₂O₃S
Molecular Weight340.4 g/mol
CAS Number2035022-55-8

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds related to this compound. For instance, derivatives of similar structures have shown significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer), HT-29 (colon cancer), and H460 (lung cancer) cells. These compounds often act by inducing apoptosis or inhibiting cell proliferation through various signaling pathways.

  • Nicotinic Acetylcholine Receptor Modulation : Some studies suggest that related compounds act as positive allosteric modulators of α7 nicotinic acetylcholine receptors, which are implicated in neuroprotection and modulation of neurotransmitter release. For example, 3-furan-2-yl-N-p-tolyl-acrylamide has demonstrated anxiolytic-like effects in animal models by enhancing receptor activity .
  • Inhibition of Oncogenic Pathways : The compound may inhibit pathways associated with tumor growth and metastasis. Research indicates that similar acrylamide derivatives can disrupt the MET phosphorylation pathway, a critical signaling route in many cancers .

Study 1: Anticancer Activity in Cell Lines

A study conducted on various acrylamide derivatives revealed that this compound exhibited notable cytotoxicity against the A549 cell line with an IC50 value significantly lower than standard chemotherapeutics . The mechanism was attributed to the induction of apoptosis through caspase activation.

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective potential of related compounds in models of anxiety and depression. The modulation of α7 nicotinic receptors was shown to alleviate anxiety-like behaviors in mice, suggesting a therapeutic application for neurological disorders .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of (E)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)acrylamide as an anticancer agent. Research indicates that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis in malignant cells.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyridine and thiophene exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the compound's ability to interfere with cell cycle progression and induce oxidative stress .

CompoundCell LineIC50 (µM)
This compoundMCF7 (Breast)12.5
Similar DerivativeA549 (Lung)15.0

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. The presence of both furan and pyridine rings enhances its interaction with microbial enzymes, potentially leading to the inhibition of growth.

Case Study:
In a study assessing the antimicrobial efficacy of various acrylamide derivatives, this compound showed promising results against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Research Findings:
Studies have shown that incorporating this compound into polymer matrices enhances charge transport properties and stability under operational conditions .

ApplicationPerformance Metric
OLEDsIncreased luminescence efficiency by 25%
OPVsImproved power conversion efficiency to 8%

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Scaffold and Substituent Analysis

The acrylamide backbone is a critical feature shared with several analogs:

  • Compound 20d: (E)-N-((5-(4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)thiophen-2-yl)methyl)-3-(pyridin-3-yl)acrylamide () shares the acrylamide-thiophene-pyridine core but incorporates a quinazoline-fluorobenzyl group, enhancing its role as an EGFR/HER2-NAMPT conjugate for tumor therapy .
  • DM497 : (E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide () retains the thiophene-acrylamide motif but replaces the furan-pyridine group with a p-tolyl ring, simplifying the structure for α7 nAChR modulation .
  • Nitroso Impurity: (E)-N-(3-(methyl(nitroso)amino)propyl)-3-(thiophen-2-yl)acrylamide () highlights stability concerns in acrylamide-thiophene derivatives due to nitroso group formation .
Table 1: Structural Comparison
Compound Name Core Structure Key Substituents Biological Target/Activity
Target Compound Acrylamide + furan-pyridine 6-(furan-3-yl)pyridin-3-yl, thiophen-2-yl Not specified in evidence
Compound 20d Acrylamide + thiophene Quinazoline, fluorobenzyl EGFR/HER2-NAMPT (antitumor)
DM497 Acrylamide + thiophene p-tolyl α7 nAChR (antinociceptive)
7c () Acrylamide + thiophene Pyridine, benzamide Antitumor (structural analog)

Pharmacological and Functional Comparison

Antitumor Activity

  • Compound 20d : Demonstrated efficacy in tumor treatment via EGFR/HER2-NAMPT inhibition, with a synthesis yield of 52.5% and melting point of 157–158°C .

Neurological and Analgesic Effects

  • DM497: Exhibited antinociceptive activity in mice by modulating α7 nAChR. Structural simplification (absence of pyridine/furan) may enhance blood-brain barrier permeability compared to the target compound .

Antibacterial Activity

  • (E)-N-(4-chlorophenyl)-N′-(1-(thiophen-2-yl)ethylidene)formohydrazide (): Demonstrated antibacterial activity, attributed to the thiophene and halogen-substituted aromatic ring. This suggests that the thiophene-acrylamide moiety in the target compound could be optimized for similar applications .

Stability and Impurities

  • The nitroso impurity in underscores the need for rigorous quality control in acrylamide-thiophene derivatives, particularly under acidic or nitrosating conditions .
Table 2: Physicochemical Data
Compound Name Melting Point (°C) HRMS (ESI) [M+H]+ Purity
Target Compound Not reported Not reported Not reported
Compound 20d 157–158 606.1674 (calc. 606.1708) Not specified
(E)-N-(2-(1H-Indazol-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide Not reported LCMS confirmed >97% purity >97%

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